molecular formula C25H27N3O5S B11142904 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11142904
M. Wt: 481.6 g/mol
InChI Key: OJGYLXGHQUDQKK-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone . The final step involves coupling the indole and thiazole moieties under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with different biological targets, enhancing the compound’s overall bioactivity . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of the indole and thiazole moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C25H27N3O5S/c1-14-23(34-25(28-14)16-10-20(31-3)22(33-5)21(11-16)32-4)24(29)26-9-8-15-13-27-19-7-6-17(30-2)12-18(15)19/h6-7,10-13,27H,8-9H2,1-5H3,(H,26,29)

InChI Key

OJGYLXGHQUDQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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